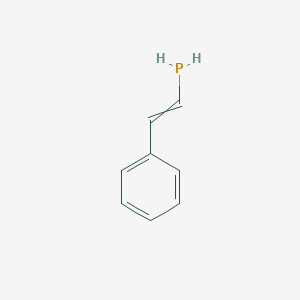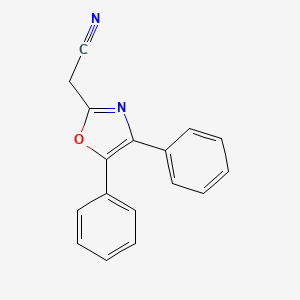![molecular formula C24H27N3O6 B14481074 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine CAS No. 68385-15-9](/img/structure/B14481074.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine is a synthetic peptide derivative. It is composed of three amino acids: glycine, proline, and phenylalanine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of Cbz-glycine with L-proline and then with L-phenylalanine. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with TFA.
Coupling: DCC and NHS for peptide bond formation.
Major Products Formed
Hydrolysis: Glycine, L-proline, and L-phenylalanine.
Deprotection: Free amino group on glycine, leading to further peptide synthesis.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine involves its interaction with enzymes and receptors in biological systems. The compound can be hydrolyzed by proteases, releasing its constituent amino acids, which can then participate in various metabolic pathways. The benzyloxycarbonyl group provides stability during synthesis and can be removed to expose the active peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanine: Similar structure but lacks the proline residue.
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline: Similar structure but lacks the phenylalanine residue.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of proline and phenylalanine.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine is unique due to its specific combination of glycine, proline, and phenylalanine, which imparts distinct structural and functional properties. The presence of the benzyloxycarbonyl group enhances its stability during synthesis, making it a valuable compound in peptide research and synthesis .
Eigenschaften
CAS-Nummer |
68385-15-9 |
|---|---|
Molekularformel |
C24H27N3O6 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H27N3O6/c28-21(15-25-24(32)33-16-18-10-5-2-6-11-18)27-13-7-12-20(27)22(29)26-19(23(30)31)14-17-8-3-1-4-9-17/h1-6,8-11,19-20H,7,12-16H2,(H,25,32)(H,26,29)(H,30,31)/t19-,20-/m0/s1 |
InChI-Schlüssel |
BFWHAFJJBLUVDM-PMACEKPBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


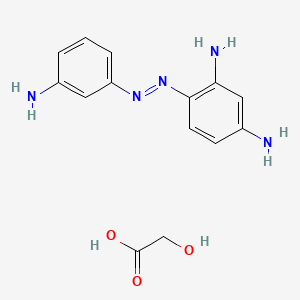

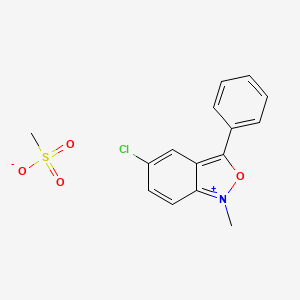
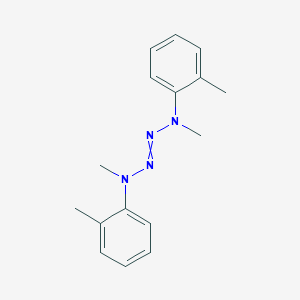
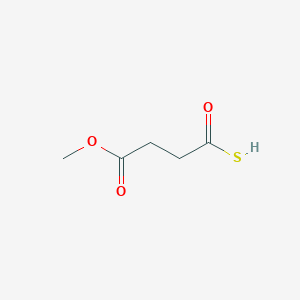

![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
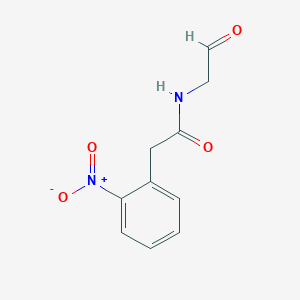
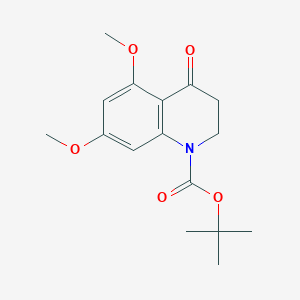
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)

